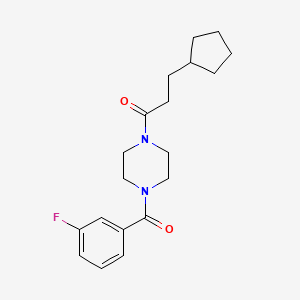

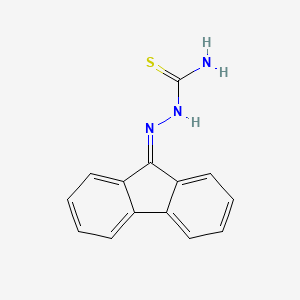

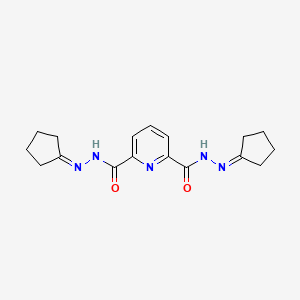

![molecular formula C16H16N6S B5579440 N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)

N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, a group known for their diverse biological activities and potential as pharmacological agents. Research has focused on synthesizing various derivatives within this class to explore their biological activities and structural properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrazoles with formylated active proton compounds. For instance, a one-pot regioselective synthesis method using KHSO4 in aqueous media under ultrasound irradiation has been developed to efficiently produce highly substituted pyrazolo[1,5-a]pyrimidines derivatives, demonstrating the versatility and adaptability of synthetic approaches for this chemical class (Kaping, Helissey, & Vishwakarma, 2020).

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the regioselectivity of the synthesis reactions and detailed structural information of pyrazolo[1,5-a]pyrimidines. These studies reveal the precise arrangements of atoms within the molecules, which is crucial for understanding their chemical behavior and interactions (Kaping, Helissey, & Vishwakarma, 2020).

Chemical Reactions and Properties

Research into the chemical reactions of pyrazolo[1,5-a]pyrimidines has shown that substitutions at specific positions can significantly affect their biological activity. For example, the introduction of various substituents can lead to compounds with potent antagonist activity against specific receptors, highlighting the importance of structural modifications in enhancing biological effects (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

Scientific Research Applications

Synthesis Techniques

Innovative synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives have been developed, utilizing microwave irradiative cyclocondensation and other efficient methods. These techniques offer a rapid and efficient approach to synthesize a broad range of heterocyclic compounds with potential applications in various scientific research areas, including the development of new pharmaceuticals and materials science (Deohate & Palaspagar, 2020).

Antimicrobial and Antifungal Activities

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant antimicrobial and antifungal activities. These compounds exhibit pronounced antimicrobial properties against a range of microorganisms, highlighting their potential as leads for the development of new antimicrobial agents (Sirakanyan et al., 2021).

Antitumor Activities

Several studies have focused on the antiproliferative evaluation of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and their potential as anticancer agents. These compounds have been tested for their ability to inhibit the growth of cancer cell lines, showing promising results that warrant further investigation for their application in cancer therapy (Atapour-Mashhad et al., 2017).

Insecticidal Potential

The insecticidal potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored, with some compounds showing activity against Pseudococcidae insects. This suggests possible applications in agricultural science for the development of new insecticides (Deohate & Palaspagar, 2020).

Serotonin 5-HT6 Receptor Antagonists

Research into the development of serotonin 5-HT6 receptor antagonists has identified pyrazolo[1,5-a]pyrimidine derivatives as potent compounds. These findings are significant for the development of new treatments for neurological disorders, offering a basis for further pharmacological research (Ivachtchenko et al., 2013).

properties

IUPAC Name |

N,5-dimethyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6S/c1-11-8-16(22-15(18-11)5-6-17-22)21(2)10-12-9-13(20-19-12)14-4-3-7-23-14/h3-9H,10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHNBBLSISETGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)N(C)CC3=CC(=NN3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

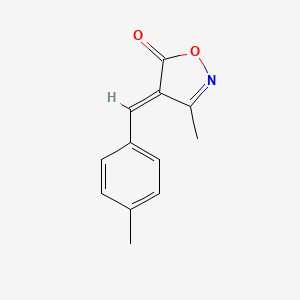

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

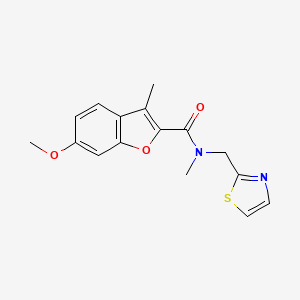

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)

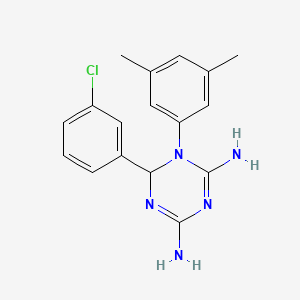

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)